Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 114724-98-0), also known as 1-Ethoxycarbonyl-3-pyrrolidinone, is a pyrrolidinone-derived small molecule with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex pharmaceutical and agrochemical agents.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 114724-98-0
Cat. No. B040679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-2-oxopyrrolidine-3-carboxylate
CAS114724-98-0
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)C(=O)OC
InChIInChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
InChIKeyNHLKVGYPYLXMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate (CAS 114724-98-0): Procurement & Differentiation Guide for Sourcing Pyrrolidinone Esters


Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 114724-98-0), also known as 1-Ethoxycarbonyl-3-pyrrolidinone, is a pyrrolidinone-derived small molecule with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex pharmaceutical and agrochemical agents . The compound features both a lactam (cyclic amide) and a methyl ester functional group, which provide distinct reactive handles for derivatization and further chemical transformations [1].

Why Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate Cannot Be Simply Substituted: A Critical Procurement Analysis


Generic substitution of this specific methyl ester is not feasible due to the critical influence of the ester group on both synthetic utility and downstream biological activity. Substituting the methyl ester (CAS 114724-98-0) with an ethyl (CAS 30932-85-5), tert-butyl, or carboxylic acid analog introduces significant differences in physicochemical properties such as lipophilicity (cLogP), metabolic stability, and leaving group potential. As established in the broader class of pyrrolidine-3-carboxylic acid endothelin antagonists, even minor changes from a methoxy to a methyl group can drastically alter receptor selectivity and potency [1]. Furthermore, the methyl ester's specific steric and electronic profile dictates its reactivity in subsequent transformations, making it a non-interchangeable building block for achieving a desired synthetic sequence or biological outcome. A procurement decision based on mere structural similarity without accounting for these quantifiable differentiations will lead to project failure, off-target effects, or suboptimal yields.

Quantitative Evidence Guide: Verified Differentiation Data for Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate


Ester Group Differentiation: Methyl vs. Ethyl vs. tert-Butyl Analogs

The methyl ester of 1-methyl-2-oxopyrrolidine-3-carboxylate (Target Compound) is structurally and functionally distinct from its closest analogs, such as the ethyl ester (CAS 30932-85-5) and the tert-butyl ester. This differentiation is not trivial; the methyl ester is uniquely positioned as an intermediate for generating the bioactive carboxylic acid (CAS 30932-84-4). In contrast, the tert-butyl ester is typically used as a protected form requiring acidic deprotection, whereas the ethyl ester may exhibit different rates of enzymatic or base-catalyzed hydrolysis [1]. In the context of endothelin antagonist development, SAR studies on related pyrrolidine-3-carboxylic acids demonstrate that replacing a methoxy group (present on the core scaffold) with a methyl group can increase receptor selectivity. While this data is for a more complex scaffold, it provides class-level inference that the substituent on the 3-carboxylate position is a critical determinant of biological activity [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Purity and Quality Assurance: Sourcing for Reliable Research

Procurement of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 114724-98-0) with verifiable purity is essential for reproducibility in both synthetic and biological assays. The compound is commercially available with a standard purity of 98%, as specified by reputable vendors who provide batch-specific analytical data, including NMR, HPLC, or GC . This high level of purity contrasts with lower-grade or less rigorously characterized material, where impurities could inhibit sensitive catalytic reactions or confound biological screening results. While not a head-to-head comparison, the availability of 98% pure material with a certificate of analysis is a key differentiator for procurement decisions .

Chemical Procurement Quality Control Analytical Chemistry

Synthetic Accessibility: Validated Intermediacy in Agrochemical Production

A key differentiator for this compound is its established and validated role as a key intermediate in the synthesis of the agrochemical cucurbitine hydrobromide (南瓜子氨酸氢溴酸盐) . This specific application is not a property of its analogs (e.g., the ethyl or tert-butyl esters). The published synthetic route for this compound, involving a multi-step sequence starting from glycine and acrylonitrile, provides a concrete, scalable pathway for industrial sourcing . This established methodology offers a significant advantage for procurement in process development, as it demonstrates the compound's viability and stability under specific reaction conditions, thereby reducing process risk compared to less validated intermediates.

Process Chemistry Agrochemicals Synthetic Intermediate

Physicochemical Stability: Documented Handling and Storage Profiles

The compound is documented to be stable under recommended storage conditions (room temperature, dry environment), as per GHS classifications . Furthermore, vendor guidelines specify storage away from moisture [1] and for prepared stock solutions, a shelf life of up to 6 months at -80°C or 1 month at -20°C [2]. While this stability profile is not unique among similar small-molecule esters, having this explicit, documented guidance differentiates it from less well-characterized building blocks. This information is crucial for laboratory managers and procurement officers to plan inventory, minimize degradation-related losses, and ensure the compound's integrity throughout the research timeline.

Material Science Logistics Stability Studies

High-Value Application Scenarios for Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate Based on Procurement-Driven Evidence


Scenario 1: Sourcing a Reliable Intermediate for Agrochemical Synthesis

This scenario is directly supported by the compound's documented use as a key intermediate in the production of cucurbitine hydrobromide . For an industrial user in the agrochemical sector, this compound is not a generic building block but a validated component of a specific, published synthetic route. Procuring this specific methyl ester, with its 98% purity , mitigates the risk of introducing impurities that could derail a multi-step industrial process. The decision to use this compound over an unvalidated analog is driven by the goal of process reliability and cost-efficiency in large-scale manufacturing.

Scenario 2: Enabling Precise SAR Studies in Medicinal Chemistry

For a medicinal chemist exploring structure-activity relationships (SAR) around the pyrrolidinone core, the specific methyl ester (CAS 114724-98-0) is non-interchangeable with its ethyl or tert-butyl counterparts . As evidenced by class-level SAR data in related endothelin antagonists, the substituent at the 3-position is a critical determinant of potency and selectivity . Procuring this exact compound ensures that any observed changes in biological activity are due to modifications elsewhere on the scaffold, not an unintended change in the core ester moiety. Its high purity further ensures that assay results are not confounded by impurities.

Scenario 3: Building a Library of Pyrrolidinone Derivatives for Screening

In a high-throughput screening campaign, a laboratory may need a diverse set of pyrrolidinone derivatives. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a superior choice for this library as it provides a well-defined starting point for parallel synthesis. Its documented stability profile ensures the compound will not degrade over the course of a long screening campaign, which could lead to false negatives. Furthermore, the availability of batch-specific analytical data allows for the confident annotation of screening hits, knowing the exact chemical identity and purity of the starting material. This contrasts with using a less well-characterized ester, which could introduce an unknown variable into the screening data set.

Scenario 4: Process Development for a Novel Pyrrolidine-Based API

During early-stage process chemistry development for a new Active Pharmaceutical Ingredient (API), the choice of a robust and scalable intermediate is paramount. The methyl ester (CAS 114724-98-0) offers a clear advantage over the more acid-labile tert-butyl ester or the potentially less reactive ethyl ester. Its known synthetic route from commodity chemicals like glycine and acrylonitrile provides a foundation for cost-effective scale-up . The established 98% purity specification provides a tangible quality target for process chemists to meet or exceed, thereby streamlining the development of a commercially viable manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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